molecular formula C18H12N6O2 B4775141 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4775141
M. Wt: 344.3 g/mol
InChI Key: IRZVNNWTWNDFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as FIIN-3, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. Due to its unique chemical structure and biological activity, FIIN-3 has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its biological activity by inhibiting the activity of FGFR kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. By blocking the activity of these kinases, 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide can prevent the growth and survival of cancer cells and promote cardiovascular health. The precise mechanism of action of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is still being studied, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects
7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of FGFR kinases, the promotion of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide a promising candidate for cancer therapy and cardiovascular health.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is its potent inhibitory activity against FGFR kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, the complex synthesis of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its potential toxicity limit its use in certain lab experiments. Further research is needed to fully understand the advantages and limitations of using 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research.

Future Directions

There are several future directions for the study of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide, including:
1. Further studies on the mechanism of action of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its potential therapeutic applications in various diseases.
2. Development of more efficient and cost-effective synthesis methods for 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
3. Investigation of the potential toxicity of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its effects on normal cells.
4. Exploration of the use of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other therapeutic agents for enhanced efficacy.
5. Investigation of the potential role of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide in promoting cardiovascular health and treating metabolic disorders.
6. Development of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives with improved pharmacological properties.
7. Exploration of the use of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide as a tool for studying the role of FGFR kinases in various cellular processes.
Conclusion
In conclusion, 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide, or 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide, is a promising compound with potential therapeutic applications in various diseases. Its potent inhibitory activity against FGFR kinases makes it a valuable tool for studying the role of these kinases in various cellular processes. Further research is needed to fully understand the biological activity of 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its potential applications in medicine.

Scientific Research Applications

7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The inhibition of FGFR kinases by 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to block the growth and survival of cancer cells, making it a promising candidate for cancer therapy. In addition, 7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential role in promoting cardiovascular health and treating metabolic disorders such as diabetes.

properties

IUPAC Name

7-(furan-2-yl)-N-(1H-indazol-6-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O2/c25-18(22-12-4-3-11-9-20-23-14(11)8-12)13-10-21-24-15(5-6-19-17(13)24)16-2-1-7-26-16/h1-10H,(H,20,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVNNWTWNDFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 7-(2-furanyl)-N-1H-indazol-6-yl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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